Ledipasvir is a direct acting antiviral (DAA) medication used as part of combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by infection with Hepatitis C Virus (HCV). HCV is a single-stranded RNA virus that is categorized into nine distinct genotypes, with genotype 1 being the most common in the United States, and affecting 72% of all chronic HCV patients. Treatment options for chronic Hepatitis C have advanced significantly since 2011, with the development of Direct Acting Antivirals (DAAs) such as ledipasvir. More specifically, ledipasvir is an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), which is required for viral RNA replication and assembly of HCV virions. Although its exact mechanism of action is unknown, it is postulated to prevent hyperphosphorylation of NS5A which is required for viral protein production. It is effective against genotypes 1a, 1b, 4a, and 5a and with a lesser activity against genotypes 2a and 3a of HCV. Ledipasvir and other direct acting antivirals are very potent options for the treatment of Hepatitis C, as they exhibit a high barrier to the development of resistance. This is an important advantage relative to HCV drugs that target other viral enzymes such as the protease, for which rapid development of resistance has proven to be an important cause of therapeutic failure. In a joint recommendation published in 2016, the American Association for the Study of Liver Diseases (AASLD) and the Infectious Diseases Society of America (IDSA) recommend ledipasvir as a first line therapy option in combination with [sofosbuvir] for the treatment of HCV genotypes 1a, 1b, 4, 5, and 6. Treatment with ledipasvir is used with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy. SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality. Treatment with direct acting antivirals such as ledipasvir is associated with very minimal side effects, with the most common being headache and fatigue. Lack of significant side effects and short duration of therapy is a considerable advantage over older interferon- and ribavirin-based regimens, which were limited by infusion site reactions, reduced blood count, and neuropsychiatric effects. Since 2014, ledipasvir has been available as a fixed dose combination product with [sofosbuvir] (tradename Harvoni) used for the treatment of chronic Hepatitis C. Approved in October 2014 by the FDA, Harvoni is indicated for the treatment of HCV genotypes 1, 4, 5, and 6 with or without [ribavirin] depending on the level of liver damage or cirrhosis. When combined together, ledipasvir and sofosbuvir as the combination product Harvoni has been shown to achieve a SVR between 93 and 99% after 12 weeks of treatment. Its use has also proven successful in the treatment of HCV in patients co-infected with HIV.
Ledipasvir is a Hepatitis C Virus NS5A Inhibitor. The mechanism of action of ledipasvir is as a P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
Ledipasvir is an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV. Upon oral administration and after intracellular uptake, ledipasvir binds to and blocks the activity of the NS5A protein. This results in the disruption of the viral RNA replication complex, blockage of HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family; HCV infection is associated with the development of hepatocellular carcinoma (HCC).
Ledipasvir
CAS No.: 1256388-51-8
Cat. No.: VC0548928
Molecular Formula: C49H54F2N8O6
Molecular Weight: 889.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 1256388-51-8 |
---|---|
Molecular Formula | C49H54F2N8O6 |
Molecular Weight | 889.0 g/mol |
IUPAC Name | methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
Standard InChI | InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1 |
Standard InChI Key | VRTWBAAJJOHBQU-KMWAZVGDSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC |
SMILES | CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Canonical SMILES | CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC |
Appearance | Solid powder |
Chemical Properties and Structure
Ledipasvir is identified by the Chemical Abstracts Service (CAS) registry number 1256388-51-8 . The compound features the molecular formula C₄₉H₅₄F₂N₈O₆, reflecting its complex chemical structure . From a molecular weight perspective, ledipasvir has an average weight of approximately 889 g/mol and a more precise monoisotopic weight of 888.41343791 g/mol .
Mechanism of Action
Direct Binding Characteristics
Recent research has provided crucial insights into the molecular interactions between ledipasvir and its target. Studies using recombinant, full-length NS5A protein have demonstrated that ledipasvir binds directly to NS5A with high affinity and specificity . This binding interaction is saturable with a dissociation constant in the low nanomolar range, indicating strong molecular recognition between the drug and its target protein .
Of particular significance, mutations in NS5A that confer clinical resistance to ledipasvir have been shown to directly impact this binding interaction. For example, the Y93H mutation in NS5A, which is commonly associated with reduced susceptibility to ledipasvir in clinical isolates, demonstrates diminished binding affinity to the drug . This finding confirms that resistance to ledipasvir results from reduced binding affinity to mutant forms of the NS5A protein, providing valuable insights for drug development and clinical management strategies.
Pharmacokinetic Properties
Absorption Profile
Following oral administration, ledipasvir demonstrates predictable absorption characteristics with median peak plasma concentration (Tmax) occurring approximately 4 to 4.5 hours after dosing . The standard therapeutic dose of 90 mg produces a maximum concentration (Cmax) of approximately 323 ng/mL in healthy individuals .
Clinical Applications and Efficacy
Approved Therapeutic Indications
Ledipasvir is primarily approved for use in combination therapy, particularly with sofosbuvir, for the treatment of chronic hepatitis C virus infections . The combination demonstrates particularly high efficacy against HCV genotype 1, which has historically been one of the more challenging genotypes to treat effectively .
While ledipasvir exhibits potent activity against HCV genotypes 1a and 1b, it also demonstrates moderate effectiveness against genotypes 4a, 4b, 5a, and 6a, making it a versatile component in HCV treatment regimens . This spectrum of activity allows clinicians to address multiple genotypes with a single therapeutic agent when used appropriately in combination regimens.
Treatment Outcomes and Effectiveness
Clinical studies have demonstrated impressive effectiveness rates for ledipasvir-based treatment regimens. In a comprehensive analysis of data from 1788 patients receiving ledipasvir-sofosbuvir, treatment was administered for various durations: 282 patients for 8 weeks, 910 for 12 weeks, 510 for 24 weeks, and 86 for different durations .
The primary efficacy endpoint in these studies was the sustained virologic response at 12 weeks post-treatment (SVR12), which indicates successful viral clearance. Across different patient populations, including those with traditionally challenging characteristics such as cirrhosis or prior treatment failure, SVR12 rates frequently exceeded 90% . These high cure rates represent a significant advancement over historical treatment options and underscore the value of ledipasvir in modern HCV management strategies.
Table 1: Treatment Durations and Patient Distribution in Ledipasvir-Sofosbuvir Clinical Analysis
Treatment Duration | Number of Patients |
---|---|
8 weeks | 282 |
12 weeks | 910 |
24 weeks | 510 |
Other durations | 86 |
Total | 1788 |
Drug Interactions
Parameter | Without Ledipasvir | With Ledipasvir | Fold Change (90% CI) |
---|---|---|---|
Cmin (ng/ml) | 936 | 4,394 | 4.7 (3.4-6.5) |
Cmax (ng/ml) | 4,193 | 9,951 | 2.3 (2.0-2.8) |
AUCτ (ng·h/ml) | 54,735 | 166,157 | 3.1 (2.4-3.8) |
Table 3: Effect of Simeprevir on Ledipasvir Pharmacokinetic Parameters
Parameter | Without Simeprevir | With Simeprevir | Fold Change (90% CI) |
---|---|---|---|
Cmin (ng/ml) | 283 | 485 | 1.7 (1.6-2.0) |
Cmax (ng/ml) | 507 | 832 | 1.6 (1.4-1.9) |
AUCτ (ng·h/ml) | 8,944 | 15,562 | 1.7 (1.6-2.0) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume